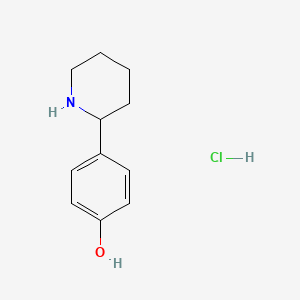

4-(Piperidin-2-yl)phenol hydrochloride

Description

Significance of Piperidine-Containing Scaffolds in Contemporary Drug Discovery

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.govmdpi.com It is a prevalent core in a vast number of active pharmaceuticals, playing a significant role in the pharmaceutical industry. mdpi.comnih.gov In fact, piperidine and its derivatives are present in over twenty classes of pharmaceuticals and are key components in more than 70 FDA-approved drugs. nih.govmdpi.com

The significance of the piperidine scaffold in drug design can be attributed to several key factors: researchgate.netontosight.airesearchgate.net

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can favorably alter important pharmacokinetic properties such as lipophilicity and metabolic stability. mdpi.com Its basic nitrogen atom allows for the formation of salts, which can improve solubility and formulation characteristics.

Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. ontosight.ai

Improved Pharmacokinetic Profiles: Piperidine-based analogues can be designed to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved drug-like characteristics. ontosight.ai

Versatility as a Synthetic Fragment: The piperidine ring serves as a versatile building block in the synthesis of a wide range of medicinal agents, including those with applications as CNS modulators, antihistamines, anti-cancer drugs, and analgesics. nih.gov

The prevalence of the piperidine scaffold in successful drugs underscores its importance as a privileged structure in drug discovery, continually inspiring the design and development of novel therapeutic agents. nih.gov

| Drug Class | Examples of Piperidine-Containing Drugs |

| Antipsychotics | Haloperidol, Risperidone, Thioridazine mdpi.com |

| Opioid Analgesics | Fentanyl, Pethidine (Meperidine) mdpi.com |

| Stimulants/Nootropics | Methylphenidate, Pipradrol mdpi.com |

| Antihistamines | Fexofenadine |

| Alzheimer's Disease | Donepezil |

Role of Phenolic Moieties in Bioactive Chemical Compounds

Phenolic moieties, characterized by a hydroxyl group attached to an aromatic ring, are another critical feature in the design of bioactive compounds. These structures are widespread in nature, particularly in plants, and are known for a variety of health benefits. ontosight.ai The biological significance of phenolic compounds is largely tied to their potent antioxidant properties. nih.gov

Key roles of phenolic moieties in bioactive compounds include:

Antioxidant Activity: Phenolic compounds can act as antioxidants by neutralizing harmful free radicals through mechanisms like hydrogen atom transfer or single electron transfer. nih.gov This ability to combat oxidative stress is associated with the prevention of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. researchgate.net The hydroxyl group on the aromatic ring is crucial for this radical scavenging activity. nih.gov

Enzyme Inhibition: Phenolic compounds have been shown to inhibit various enzymes involved in disease processes. For example, their ability to inhibit carbohydrate-hydrolyzing enzymes is relevant for type 2 diabetes therapy, and cholinesterase inhibition is a strategy for treating Alzheimer's disease. mdpi.com

Cell Signaling Modulation: Beyond direct antioxidant effects, phenolic compounds can influence cellular signaling pathways and gene expression, contributing to their protective effects. nih.govresearchgate.net

Structural Interactions: The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets such as proteins and enzymes. This property is fundamental to the mechanism of action for many drugs. ontosight.ai

The combination of antioxidant, enzyme-inhibiting, and signaling modulation activities makes the phenolic moiety a valuable component in the development of therapeutic agents for a wide range of conditions. mdpi.comnih.gov

| Biological Role | Mechanism/Effect of Phenolic Moiety |

| Antioxidant | Neutralizes free radicals, protects cells from oxidative damage. nih.govnih.gov |

| Anti-inflammatory | Reduces inflammatory pathways. nih.govmdpi.com |

| Cardiovascular Health | Can improve blood vessel function and reduce blood pressure. nih.gov |

| Neuroprotection | May protect against neurodegenerative diseases. ontosight.ainih.gov |

| Anticancer | Can inhibit the proliferation of cancer cells and induce apoptosis. researchgate.net |

Overview of Academic Research on 4-(Piperidin-2-yl)phenol (B13588925) Hydrochloride and Related Analogues

While specific academic research focusing exclusively on 4-(piperidin-2-yl)phenol hydrochloride is limited, a significant body of work exists on structurally related hydroxyphenyl-piperidine analogues. This research explores their synthesis and diverse biological activities, highlighting the therapeutic potential of this chemical class.

Studies on 4-(hydroxyphenyl)piperidine derivatives have shown their potential as selective antagonists for the NR1A/2B subtype of the NMDA receptor, which is implicated in various neurological disorders. High potency was achieved with N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine compounds. nih.gov These compounds were also investigated for their anticonvulsant properties. nih.gov Similarly, research into 3-(4-piperidinyl)phenol (also known as 4-(3-hydroxyphenyl)piperidine) has pointed towards its potential for neurological effects, antioxidant properties, and anti-inflammatory activities, making it a compound of interest for developing drugs targeting central nervous system disorders. ontosight.ai

The substitution pattern on both the piperidine and phenol rings is crucial for biological activity. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been synthesized and evaluated as analgesic agents. researchgate.net Furthermore, the synthesis of 2,6-bis(hydroxyphenyl)piperidin-4-one derivatives has been explored for applications in treating conditions like Alzheimer's disease. nih.gov

Research into related structures, such as 4-oxypiperidine ethers, has yielded compounds with nanomolar affinity at histamine (B1213489) H3 receptors and inhibitory activity against acetylcholinesterase (AChE), suggesting a multi-target approach for diseases like Alzheimer's. nih.gov Other piperidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial effects. nih.govmdpi.com For example, certain chalcone (B49325) derivatives of piperidine have demonstrated antioxidant and potential antidiabetic activity by inhibiting the α-amylase enzyme. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-2-ylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11;/h4-7,11-13H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWESHRZGUFMODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892523-89-5 | |

| Record name | 4-(piperidin-2-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Piperidin 2 Yl Phenol Hydrochloride and Its Analogues

Strategies for Piperidine (B6355638) Ring Formation in Academic Synthesis

The construction of the piperidine core can be achieved through various synthetic routes, each with distinct advantages regarding substrate scope, stereocontrol, and functional group tolerance.

The direct hydrogenation of the stable aromatic pyridine (B92270) ring is one of the most atom-economical methods for producing piperidines. rsc.org However, this transformation presents challenges, including the inherent stability of the aromatic ring and the potential for both the pyridine substrate and the piperidine product to coordinate with and deactivate the metal catalyst. dicp.ac.cnrsc.org A common strategy to overcome these issues is the activation of the pyridine ring by forming pyridinium (B92312) salts, which enhances their reactivity towards reduction. dicp.ac.cndicp.ac.cn

Iridium-based catalysts have proven highly effective for the asymmetric hydrogenation of activated pyridine derivatives, yielding chiral piperidines with high levels of enantioselectivity. dicp.ac.cnnih.gov A key innovation in this area involves the activation of simple pyridines by converting them into N-benzyl-pyridinium bromides. dicp.ac.cn This activation enhances the substrate's reactivity and circumvents catalyst inhibition. dicp.ac.cn Furthermore, the hydrogen bromide generated in situ is believed to inhibit the coordination of the desired piperidine product to the catalyst by forming a hydrogen bromide salt. dicp.ac.cn

This asymmetric dearomatization strategy has been successfully applied to a broad scope of substrates, including the synthesis of valuable cis-configured hydroxypiperidine esters from 5-hydroxypicolinate pyridinium salts. rsc.orgrsc.org The use of N-iminopyridinium ylides represents another effective approach, providing access to substituted piperidines with good enantiomeric excesses. acs.org

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Features | Outcome | Reference |

| [{Ir(cod)Cl}₂]/(S)-MeO-biphep/I₂ | 2-Substituted Pyridinium Salts | Activation as pyridinium bromide avoids catalyst inhibition. | High enantioselectivity in chiral piperidine products. | dicp.ac.cn |

| [Ir(COD)Cl]₂ / Ligand L5 | 5-Hydroxypicolinate Pyridinium Salts | Stereoselective synthesis of 2,5-disubstituted piperidines. | Excellent yield, enantioselectivity (up to 97% ee), and diastereoselectivity (>20:1 dr). | rsc.orgrsc.org |

| [Ir(COD)Cl]₂ / BINAP / I₂ | N-Iminopyridinium Ylides | Hydrogenation of electronically modified pyridine derivatives. | Provides access to substituted piperidines in good enantiomeric excesses. | acs.org |

| Iridium / MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium Salts | Use of a chiral-phosphole-based ligand. | High levels of enantioselectivity for 2-aryl-substituted piperidines. | nih.gov |

Rhodium and palladium catalysts are also widely employed for the hydrogenation of pyridine derivatives. nih.gov These metals can be used in both homogeneous and heterogeneous systems to afford a variety of substituted piperidines.

Rhodium catalysts have been utilized in several distinct strategies. For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) has been used to achieve highly diastereoselective dearomatization and hydrogenation of fluoropyridines. nih.gov Another approach is the rhodium-catalyzed transfer hydrogenation of pyridinium salts, which uses a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure hydrogen gas. dicp.ac.cn Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.govacs.org A commercially available rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions. rsc.org

Palladium-catalyzed hydrogenation is also a robust method, often demonstrating broad functional group tolerance and effectiveness in the presence of air and moisture. nih.gov Grygorenko and colleagues developed a one-pot method using palladium and rhodium that combines pyridine reduction with dehydroxylation and the removal of a metalation group. nih.gov Palladium-on-carbon (Pd/C) is a common heterogeneous catalyst used for the final reduction step in multi-step syntheses to produce the saturated piperidine ring. acs.org

Table 2: Comparison of Rhodium and Palladium in Pyridine Hydrogenation

| Catalyst Type | Typical Reaction | Substrate Example | Key Advantages | Reference |

| Rhodium | Asymmetric Reductive Heck | Dihydropyridines | Access to enantioenriched 3-substituted piperidines. | nih.govacs.org |

| Rhodium | Transfer Hydrogenation | N-Benzylpyridinium Salts | Avoids high-pressure H₂; excellent diastereo- and enantioselectivity. | dicp.ac.cn |

| Rhodium | Heterogeneous Hydrogenation (Rh₂O₃) | Unprotected Pyridines | Commercially available catalyst, mild conditions, broad scope. | rsc.org |

| Palladium | Heterogeneous Hydrogenation (Pd/C) | Fluoropyridines, Tetrahydropyridines | Effective for substrates inaccessible by some Rh catalysts; moisture tolerant. | nih.govacs.org |

Intramolecular cyclization of functionalized alkenes provides a powerful alternative for constructing the piperidine skeleton, allowing for the installation of multiple substituents with stereochemical control.

Oxidative amination of non-activated alkenes enables the simultaneous formation of an N-heterocycle and the introduction of an additional functional group. nih.gov One such method, developed by Nevado and coworkers, utilizes a gold(I) complex to catalyze the oxidative amination of alkenes with an iodine(III) oxidizing agent. nih.gov This reaction facilitates the difunctionalization of a double bond, concurrently creating a C-N bond to form the piperidine ring and a C-O bond to introduce an O-substituent. nih.gov

An enantioselective variant of this transformation was later developed by Liu et al., employing a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov This approach represents a significant advance, as palladium was not previously known for this type of amination, and it opened a pathway to chiral substituted piperidines through alkene cyclization. nih.gov

Radical cyclization reactions offer a versatile and powerful method for the synthesis of nitrogen heterocycles under mild conditions with high functional group tolerance. organicreactions.orgwikipedia.org These transformations typically proceed through a sequence of three steps: selective generation of a radical, an intramolecular cyclization step, and conversion of the resulting cyclized radical into the final product. wikipedia.org

The cyclization of nitrogen-centered radicals is a potent strategy for assembling a wide variety of N-heterocycles. organicreactions.org Different types of nitrogen-centered radicals, including aminyl, amidyl, and iminyl radicals, can be generated from various precursors and subsequently participate in ring-closing reactions. organicreactions.org The cyclization step often involves the intramolecular addition of the radical to a multiple bond, such as an alkene or an oxime ether. wikipedia.orgiupac.org This process can be part of a radical cascade, enabling the rapid assembly of complex molecular structures. organicreactions.org For instance, iminyl radicals, which can be generated from oxime esters or through radical addition to nitriles, are valuable intermediates for constructing N-polyheterocycles. acs.org

Radical Cyclization for N-Heterocycle Formation

Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination has emerged as a powerful tool for the synthesis of piperidine rings. This approach involves the generation of a nitrogen-centered radical that subsequently abstracts a hydrogen atom from a C-H bond within the same molecule, leading to a carbon-centered radical. This radical then undergoes cyclization to form the piperidine ring.

Recent advancements have showcased methods utilizing electrolysis or copper catalysis to facilitate this transformation. nih.gov In one variation, anodic C-H bond activation through electrolysis generates a radical cation from a linear amine substrate. nih.gov Subsequent deprotonation forms a benzyl (B1604629) radical, which, after another electron transfer, produces a benzyl cation that readily reacts with a tosylamide to yield the cyclized product. nih.gov

Alternatively, copper-catalyzed methods can activate N-F bonds to initiate the intramolecular C-H amination cascade, providing a pathway to both pyrrolidines and piperidines. nih.gov These radical-mediated cyclizations offer an efficient means to construct the piperidine core, often with good yields. nih.gov

Intramolecular Amination Reactions

A highly efficient method for the synthesis of piperidines involves the iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids. nih.gov This process, which utilizes a hydrosilylation reaction, has been shown to produce a variety of piperidines, as well as pyrrolidines and azepanes, in moderate to excellent yields, ranging from 47% to 97%. nih.govresearchgate.net The reaction is catalyzed by an iron complex, Fe(CO)₄(IMes), where IMes is 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. nih.gov This method demonstrates good functional group tolerance, making it a versatile tool for the synthesis of diverse cyclic amines. nih.govresearchgate.net

Table 1: Examples of Iron-Catalyzed Reductive Amination for Piperidine Synthesis

| Entry | Carbonyl Compound | ω-Amino Fatty Acid | Product | Yield (%) |

| 1 | Benzaldehyde | 6-Aminohexanoic acid | N-Benzylpiperidine | 85 |

| 2 | Acetophenone | 6-Aminohexanoic acid | N-(1-Phenylethyl)piperidine | 78 |

| 3 | Cyclohexanone | 6-Aminohexanoic acid | N-Cyclohexylpiperidine | 92 |

| 4 | Butyraldehyde | 6-Aminohexanoic acid | N-Butylpiperidine | 75 |

An efficient and metal-free approach to piperidine synthesis involves a one-pot cyclization and reduction cascade starting from halogenated amides. mdpi.comresearchgate.net This tandem protocol integrates amide activation, reduction of the resulting nitrilium ion, and subsequent intramolecular nucleophilic substitution. mdpi.com The reaction is typically initiated by activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a Lewis base such as 2-fluoropyridine. mdpi.comresearchgate.net The intermediate nitrilium ion is then reduced, commonly with sodium borohydride (B1222165), to form a halogenated secondary amine, which spontaneously cyclizes to afford the piperidine product. mdpi.com This method is characterized by its mild reaction conditions and has been successfully applied to synthesize a variety of N-substituted and C-substituted piperidines and pyrrolidines in good yields. mdpi.comnih.gov

The proposed mechanism begins with the activation of the amide substrate by Tf₂O to form a nitrilium ion. mdpi.com This ion is then reduced by sodium borohydride to an imide ion, which is further reduced to a halogenated secondary amine. mdpi.com The final step is an intramolecular nucleophilic substitution that forms the piperidine ring. mdpi.com A key advantage of this method is the ability to control the reaction temperature to suppress potential side reactions, such as the Bischler–Napieralski reaction, which could lead to fused indolizidine products. mdpi.comresearchgate.net

Table 2: Synthesis of Piperidine Derivatives via One-Pot Cyclization/Reduction of Halogenated Amides

| Entry | Halogenated Amide Substrate | Product | Yield (%) |

| 1 | 5-Chloro-N-(4-chlorophenethyl)pentanamide | 1-(4-Chlorophenethyl)piperidine | 82 |

| 2 | N-Benzyl-5-chloropentanamide | 1-Benzylpiperidine | 75 |

| 3 | 5-Chloro-N-phenethylpentanamide | 1-Phenethylpiperidine | 88 |

| 4 | N-Cyclohexyl-5-chloropentanamide | 1-Cyclohexylpiperidine | 70 |

Functionalization and Derivatization Strategies for Phenolic and Piperidine Moieties

Introduction of Phenolic and Ether Linkages

The Williamson ether synthesis is a classic and highly versatile method for forming ethers, and it is particularly effective for the functionalization of phenols. byjus.comorganicchemistrytutor.com This reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. masterorganicchemistry.com When applied to a phenolic compound, a strong base is first used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. organicchemistrytutor.com This phenoxide can then react with a primary alkyl halide to generate an aryl ether. organicchemistrytutor.com

The reaction conditions for the Williamson ether synthesis are generally mild, often taking place at temperatures between 50-100 °C. byjus.com Common solvents include acetonitrile (B52724) and N,N-dimethylformamide. byjus.com The choice of base is crucial; while strong bases like sodium hydride are often used, phenols are significantly more acidic than aliphatic alcohols, allowing for the use of weaker bases such as potassium hydroxide (B78521) or carbonate bases. byjus.comorganicchemistrytutor.com The yields for this reaction are typically in the range of 50-95%. byjus.com

This method is highly valuable for derivatizing the phenolic group of 4-(Piperidin-2-yl)phenol (B13588925) and its analogues. By selecting different alkyl halides, a wide variety of ether linkages can be introduced, allowing for the fine-tuning of the molecule's properties. It is important to note that due to the Sₙ2 nature of the reaction, it works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com

Table 3: General Parameters for Williamson Ether Synthesis

| Parameter | Description |

| Reactants | An alkoxide (or phenoxide) and a primary alkyl halide (or sulfonate ester). |

| Mechanism | Sₙ2 (bimolecular nucleophilic substitution). |

| Base | Strong bases like sodium hydride (NaH), or weaker bases like potassium hydroxide (KOH) for phenols. |

| Solvent | Polar aprotic solvents such as acetonitrile or DMF are common. The parent alcohol of the alkoxide can also be used. |

| Temperature | Typically ranges from 50 to 100 °C. |

| Yield | Generally good, often between 50% and 95%. |

Amidation Reactions for Acetamide (B32628) Analogues

Amidation is a fundamental reaction in organic synthesis for forming robust amide bonds, which are prevalent in pharmaceuticals. archivepp.com The synthesis of acetamide analogues of piperidine derivatives can be achieved through the reaction of a piperidine amine with an activated acetic acid derivative. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of secondary cyclic amines, including piperidine derivatives, to nitriles to form amidines. bohrium.comrsc.orgrsc.org While this produces an amidine rather than a classic acetamide, the underlying principle of activating a nitrile for nucleophilic attack by the piperidine nitrogen is relevant. Under harsh reaction conditions, the hydrolysis of the nitrile solvent (e.g., acetonitrile) can sometimes terminate at the acetamide step, providing another potential, albeit less controlled, route to acetamide derivatives. bohrium.comrsc.org

More conventional and controlled methods for acetamide synthesis involve the use of coupling agents or the reaction of the amine with acid chlorides. archivepp.com Greener synthetic methods are increasingly being employed, utilizing alternative solvents or solvent-free conditions under microwave or ultrasound irradiation to drive the reaction. archivepp.com The nature of the amine, including steric and electronic factors of substituents on the piperidine ring, can significantly affect the outcome and efficiency of these amidation reactions. rsc.org

Table 1: Approaches to Amide Bond Formation for Piperidine Analogues

| Method | Reagents/Conditions | Characteristics | Reference |

|---|---|---|---|

| Nitrile Addition | Zinc(II) catalyst, Acetonitrile | Forms amidines; acetamide can be a byproduct of hydrolysis. | bohrium.com, rsc.org |

| Coupling Agent Mediated | Carboxylic Acid, Coupling Agents (e.g., DCC, EDC) | Widely used in peptide synthesis; reliable for forming amide bonds. | archivepp.com |

| Acid Chloride Acylation | Acid Chloride, Base | A classic and often high-yielding method for acylation. | archivepp.com |

| Green Chemistry | Microwave/Ultrasound, Solvent-free or Water | Environmentally friendly, often with faster reaction times. | archivepp.com |

Modifications of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a common site for synthetic modification to generate diverse analogues. researchgate.net Standard techniques include alkylation and reductive amination. A reductive amination reaction between an N-protected piperidin-4-one and an aniline (B41778) derivative can be used to introduce substituents. researchgate.net Subsequent modifications on the piperidine nitrogen can be performed, such as alkylation with reagents like bromoacetonitrile (B46782) or 2-iodoethanol (B1213209) to introduce two-carbon linkers, yielding products in high yields (91-95%). researchgate.net

Another versatile method for modifying the piperidine nitrogen is the aza-Michael reaction, which involves the addition of the nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This approach has been used to introduce three-carbon linkers using reagents like acrylonitrile. researchgate.net The choice of protecting group on the nitrogen is critical for directing reactivity. For instance, directing groups can be employed to facilitate functionalization at other positions on the ring, such as the α-carbon. researchgate.net These N-substitutions are crucial in developing libraries of compounds for screening biological activity, as seen in the synthesis of N-substituted piperidine analogs as potential anti-Alzheimer agents. ajchem-a.com

Stereoselective Synthesis of Piperidine Derivatives

The stereochemistry of substituents on the piperidine ring is often critical for pharmaceutical activity, making stereoselective synthesis a key area of research. google.com A variety of methods have been developed to control the three-dimensional arrangement of atoms during the synthesis of piperidine derivatives.

Asymmetric hydrogenation of substituted pyridinium salts using transition metal catalysts, such as those based on iridium(I) with P,N-ligands, can produce chiral piperidines with high enantioselectivity. nih.gov Another approach involves the diastereoselective preparation of polysubstituted piperidines through intramolecular reductive cyclization. ajchem-a.com Palladium(II)-catalyzed reactions have also been employed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com

A robust platform for the late-stage α-functionalization of N-alkyl piperidines involves the selective formation of endo-iminium ions, which demonstrates exceptional endo-selectivity (>20:1 endo:exo). acs.org This strategy allows for the subsequent addition of various nucleophiles. Similarly, rhodium-catalyzed C-H insertion and cyclopropanation reactions, controlled by the choice of catalyst and nitrogen-protecting group, enable regio-, diastereo-, and enantioselective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov The hydrogenation of disubstituted pyridines followed by N-protection is another effective method, yielding cis-piperidines as the major diastereomers with diastereomeric ratios often greater than 95:5. whiterose.ac.uk

Table 2: Examples of Stereoselective Methods in Piperidine Synthesis

| Method | Catalyst/Reagent | Position Functionalized | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Ring Formation | High enantioselectivity | nih.gov |

| α-Functionalization | N-Oxide mediated iminium ion formation | α-position (C2/C6) | >20:1 endo:exo selectivity | acs.org |

| C-H Insertion | Rh₂(R-TPPTTL)₄ | C2 position | >30:1 d.r., 52–73% ee | nih.gov |

| Pyridine Hydrogenation | PtO₂ | Ring Formation | >95:5 dr (cis isomer) | whiterose.ac.uk |

Advanced Synthetic Techniques and Associated Challenges in Piperidine Chemistry

The synthesis of complex piperidine-containing molecules presents significant challenges, particularly concerning selectivity and efficiency. acs.org Traditional multi-step syntheses can be laborious and low-yielding. news-medical.net A major challenge is the direct C-H functionalization of the saturated piperidine ring, as the presence of the nitrogen atom can lead to undesired side reactions, such as dehydrogenation, or diminish the reactivity of the adjacent α-C-H bond. nih.gov Overcoming these intrinsic reactivity issues requires the development of novel synthetic methods and catalyst systems. nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthesis, enabling rapid generation of analogues for structure-activity relationship studies. acs.org However, applying LSF to N-alkyl piperidines is complicated by the presence of multiple competing functional groups, which makes controlling regioselectivity difficult. acs.org

A promising approach to address this involves a sequential process of iminium ion formation followed by nucleophilic functionalization. acs.orgacs.org This method, which utilizes the α-C–H elimination of cyclic tertiary alkylamine N-oxides, allows for the selective formation of endo-iminium ions. acs.org This intermediate can then be trapped in situ by a variety of carbon-based nucleophiles, achieving alkylation, arylation, and trifluoromethylation. acs.org This technique has been successfully applied to the late-stage modification of complex bioactive molecules, demonstrating its potential to streamline access to diverse analogues. acs.org

Practical Considerations and Yield Optimization in Laboratory Synthesis

Efficiency and cost-effectiveness are paramount in both academic and industrial synthesis. news-medical.netresearchgate.net A key consideration is minimizing the number of synthetic steps. Recently, a modular, two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to dramatically simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com This method reduces traditional 7- to 17-step sequences to just 2 to 5 steps. news-medical.netmedhealthreview.com The first step uses an enzyme to selectively add a hydroxyl group, and the second step employs nickel electrocatalysis for radical cross-coupling to form new carbon-carbon bonds without the need for expensive precious metal catalysts like palladium or additional protecting group manipulations. news-medical.netmedhealthreview.com

Yield optimization in the laboratory is highly dependent on reaction conditions. The choice of base and solvent can be critical. For example, in the synthesis of piperidine-2,6-diones, a robust set of optimized conditions was identified, and it was found that seemingly minor changes to the base or solvent could lead to only trace amounts of the desired product. researchgate.net The scalability of a protocol is another pivotal factor for practical application; successful scale-up to the kilogram level demonstrates the industrial viability of a synthetic method. researchgate.net

Table 3: Comparison of Synthetic Strategies for Piperidine Derivatives

| Strategy | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Multi-Step Synthesis | Linear sequence, protecting groups often required | Well-established chemistry | 7-17 steps, low overall yield, costly | news-medical.net, medhealthreview.com |

| Late-Stage Functionalization | Modifies complex core at a late step via C-H activation | Rapid analogue generation, efficient | Can have regioselectivity challenges | acs.org |

| Modular Biocatalysis/Electrocatalysis | Two-step C-H oxidation and C-C coupling | 2-5 steps, high efficiency, avoids precious metals | Newer technology, enzyme/substrate scope may be limited | news-medical.net, medhealthreview.com |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.

¹H NMR and ¹³C NMR Chemical Shift Assignment and Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Piperidin-2-yl)phenol (B13588925) hydrochloride would exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the piperidine (B6355638) ring.

Aromatic Protons: The phenol ring is expected to show two sets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the hydroxyl group and those meta to it will have characteristic chemical shifts.

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The proton on the carbon bearing the phenol group (C2) would be a multiplet at a downfield position within this range due to the deshielding effect of the adjacent aromatic ring and nitrogen atom. The other methylene (B1212753) protons on the piperidine ring (C3, C4, C5, C6) would show complex overlapping multiplets. The N-H proton of the hydrochloride salt would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The phenol ring will display six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C4') will be the most downfield, while the carbon attached to the piperidine ring (C1') will also be significantly shifted.

Piperidine Carbons: The five carbon atoms of the piperidine ring will resonate in the aliphatic region (typically δ 20-60 ppm). The carbon at the junction with the phenol ring (C2) would be the most downfield of the aliphatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2-H | Multiplet, ~3.0-3.5 | ~55-60 |

| Piperidine Ring CH₂ | Multiplets, ~1.5-2.2 | ~20-30 |

| Piperidine N-H₂⁺ | Broad Singlet, variable | - |

| Phenol Ar-H (ortho to OH) | Doublet, ~6.7-6.9 | ~115-117 |

| Phenol Ar-H (meta to OH) | Doublet, ~7.0-7.2 | ~128-130 |

| Phenol C-OH | - | ~155-158 |

| Phenol C-Piperidine | - | ~130-135 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, helping to trace the connectivity within the piperidine ring and the coupling between the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-(Piperidin-2-yl)phenol hydrochloride, the molecular formula of the free base is C₁₁H₁₅NO, with a monoisotopic mass of approximately 177.115 Da.

The mass spectrum would show the molecular ion peak ([M+H]⁺) for the free base at m/z 178.123. Key fragmentation patterns would likely involve the cleavage of the bond between the piperidine and phenol rings, as well as fragmentation of the piperidine ring itself.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. An HRMS analysis of 4-(Piperidin-2-yl)phenol would be expected to yield a mass that corresponds precisely to its calculated molecular formula, C₁₁H₁₅NO.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 178.12265 | Protonated molecular ion of the free base |

| [M+Na]⁺ | 200.10459 | Sodium adduct of the free base |

Note: Predicted values are sourced from chemical databases.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C bonds.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the phenol.

N-H Stretch: A broad absorption in the 2400-2800 cm⁻¹ range, which is characteristic of a secondary amine salt (R₂NH₂⁺).

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Broad, Strong |

| Amine Salt N-H₂⁺ Stretch | 2400 - 2800 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure, geometry, and reactivity of molecules. These methods provide a detailed picture of molecular characteristics that govern their chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to its lowest energy state and for calculating various chemical reactivity descriptors. researcher.lifescispace.com Studies on related piperidine (B6355638) derivatives often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researcher.lifenih.gov

Geometry optimization provides the most stable three-dimensional arrangement of the atoms in the molecule, yielding precise bond lengths, bond angles, and dihedral angles. From this optimized structure, global reactivity parameters can be calculated. These parameters, derived from the energies of the frontier molecular orbitals, help in understanding the molecule's kinetic stability and reactivity. researchgate.net

| Parameter | Formula | Value (eV) | Description |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.8050 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.6463 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.2257 | Power of an atom to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.5794 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1/(2η) | 0.1938 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | 3.4611 | Propensity of a species to accept electrons. |

Data is representative of DFT calculations performed on similar heterocyclic compounds as reported in the literature. researchgate.netnih.gov

HOMO-LUMO Energy Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attacks. For a molecule like 4-(piperidin-2-yl)phenol (B13588925), the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the piperidine and phenol moieties. This analysis is crucial for understanding charge transfer interactions within the molecule and with other species. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. researchgate.net

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. chemrxiv.org Blue colors represent regions of positive potential, which are electron-deficient and are sites for nucleophilic attack, often located around hydrogen atoms, particularly the acidic phenolic proton and the protonated amine in the hydrochloride salt. researchgate.net The MEP analysis for 4-(piperidin-2-yl)phenol hydrochloride would highlight the nucleophilic character of the phenolic oxygen and the electrophilic nature of the hydroxyl and ammonium (B1175870) hydrogens.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions by transforming the complex molecular orbitals into localized natural bond orbitals. nih.gov A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov

Prediction of Binding Modes and Affinities with Biological Targets

For this compound, molecular docking studies can predict how it interacts with various biological targets, such as enzymes or receptors. The piperidine scaffold is a common motif in many pharmacologically active molecules, known to interact with targets like opioid, sigma, and nociceptin (B549756) receptors. nih.govnih.govnih.gov

The docking process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity, often expressed as binding energy (kcal/mol). acs.org Lower binding energy values indicate a more stable ligand-receptor complex. unica.it The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, ionic interactions (salt bridges), hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the phenolic hydroxyl group and the protonated piperidine nitrogen are prime candidates for forming strong hydrogen bonds and salt bridges with polar residues in a binding pocket. nih.govnih.gov

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Piperidine-Phenol Analog | -9.5 | Asp-114 | Salt Bridge with protonated Nitrogen |

| Tyr-115 | Hydrogen Bond with phenolic -OH | ||

| Phe-193, Trp-402 | π-π Stacking with phenol ring |

This data is representative and based on typical interactions observed for piperidine derivatives in protein binding sites as reported in the literature. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The structural characteristics of this compound suggest the potential for significant intermolecular interactions, which are crucial for its behavior in a biological system. The molecule contains a phenol group and a piperidine ring, both of which can participate in various non-covalent interactions.

Hydrogen Bonding: The phenol group possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor. The nitrogen atom within the piperidine ring, on the other hand, can function as a hydrogen bond acceptor. In crystal structures of related phenol and piperidine-containing compounds, molecules are often linked through hydrogen bonds, forming chains or more complex networks. nih.gov For instance, studies on similar structures show that the phenolic O-H group readily forms hydrogen bonds with suitable acceptors. nih.gov

Pi-Pi Stacking: The presence of the aromatic phenyl ring is a key feature that allows for π-π stacking interactions. mdpi.com These interactions occur between the electron clouds of adjacent aromatic rings and contribute to the stabilization of molecular assemblies. researchgate.netnih.govscirp.org In related crystal structures, π-π interactions have been observed between pyrimidine (B1678525) and benzene (B151609) rings with centroid-centroid separations indicating a stabilizing interaction. nih.gov While specific experimental data for this compound is limited, the fundamental structure strongly supports the potential for these interactions to play a role in its molecular recognition and binding processes. nih.gov

In Silico Pharmacokinetic Prediction and Mechanistic Insights

Computational tools are increasingly used to predict the pharmacokinetic properties of molecules, providing early insights into their potential as drug candidates. researchgate.netnih.govmdpi.com

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry for compound identification. mdpi.comnih.gov Machine learning models and other computational methods can predict CCS values for various molecular adducts. nih.govrsc.org For 4-(Piperidin-2-yl)phenol, predicted CCS values have been calculated using tools such as CCSbase. uni.lu These predictions are valuable for the tentative identification of the compound in complex mixtures analyzed by advanced mass spectrometry techniques. uni.lu

Below is a table of predicted CCS values for different adducts of 4-(Piperidin-2-yl)phenol. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.12265 | 139.5 |

| [M+Na]+ | 200.10459 | 144.4 |

| [M-H]- | 176.10809 | 141.3 |

| [M+NH4]+ | 195.14919 | 156.5 |

| [M+K]+ | 216.07853 | 140.4 |

| [M+H-H2O]+ | 160.11263 | 132.4 |

| [M+HCOO]- | 222.11357 | 156.5 |

| [M+CH3COO]- | 236.12922 | 150.5 |

Lipophilicity is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to permeate biological membranes. nih.gov It is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). The predicted XlogP value for 4-(Piperidin-2-yl)phenol is 1.8. uni.lu This moderate value suggests a balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability. Compounds with excessively high logP values may have poor absorption due to low solubility in aqueous environments like the gastrointestinal tract. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.netdergipark.org.tr

QSAR models are developed for series of structurally related compounds, such as phenylpiperidine derivatives, to predict their biological activity. nih.govnih.gov These models are built using a "training set" of molecules with known activities. explorationpub.comexplorationpub.com For compounds in the phenylpiperidine class, QSAR models have been developed to understand their effects on various biological targets, including dopamine (B1211576) receptors and serotonin (B10506) transporters. nih.govnih.govnih.gov The goal is to create a statistically robust model that can then be used to predict the activity of new, untested compounds based solely on their structural features. explorationpub.comexplorationpub.com This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

The development of a QSAR model relies on calculating various molecular descriptors that quantify the physicochemical properties of the compounds. frontiersin.org These descriptors are the independent variables in the QSAR equation, while biological activity (such as pIC50) is the dependent variable. explorationpub.com For phenylpiperidine and related derivatives, key descriptors often include:

Lipophilicity (ClogP): This descriptor frequently plays a significant role in the QSAR of dopamine antagonists, indicating the importance of the compound's ability to cross biological membranes. nih.gov

Steric Parameters (e.g., Verloop's sterimol parameters): These describe the size and shape of substituents and are often critical in determining how a ligand fits into a receptor's binding site. nih.gov

Electronic Effects: Descriptors related to the electronic properties of substituents on the phenyl ring can significantly contribute to the model, reflecting the importance of electronic interactions with the biological target. nih.gov

Topological and Quantum Chemical Descriptors: Parameters such as molecular weight, dipole moment, and frontier molecular orbital energies (HOMO-LUMO) are also employed to capture different aspects of the molecular structure that influence activity. dergipark.org.trresearchgate.net

By correlating these descriptors with biological activity, QSAR models can provide valuable insights into the structure-activity relationship, guiding the rational design of new molecules with enhanced potency. frontiersin.orgresearchgate.net

Mechanisms of Biological Action and Pharmacological Target Research in Vitro Focus

General Principles of Receptor and Enzyme Modulation

In vitro studies are essential for elucidating the direct effects of a compound on its biological targets, free from the complexities of a whole-organism system. These assays allow for the precise measurement of binding affinities, selectivity, and the modulation of enzymatic activity.

Ligand binding assays are used to determine the affinity (the strength of binding) and selectivity (the preference for one target over others) of a compound for a specific receptor. While direct binding data for 4-(Piperidin-2-yl)phenol (B13588925) hydrochloride is not extensively detailed in the available literature, studies on structurally similar piperidine-based compounds provide insight into potential interactions. For instance, various piperidine (B6355638) derivatives have been evaluated for their affinity towards targets such as sigma receptors (S1R and S2R) and histamine (B1213489) H3 receptors (H3R).

In these studies, the basic nitrogen of the piperidine ring is often crucial for binding, forming a salt bridge with acidic residues like aspartic acid (Asp) in the receptor's binding pocket. For example, in studies of 4-oxypiperidines targeting the H3R, the protonated nitrogen atom was found to create a salt bridge with Asp114. The affinity, often expressed as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors.

Table 1: Illustrative Ligand Binding Affinity Data for Piperidine-Based Compounds at Various Receptors

This table presents example data for related compounds to illustrate how binding affinity is reported.

| Compound Class | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity |

|---|---|---|---|

| Benzylpiperidine Derivative | Sigma-1 Receptor (S1R) | 24 | 50-fold over S2R |

Data sourced from studies on related piperidine structures for illustrative purposes.

Beyond receptor binding, compounds can directly modulate the activity of enzymes, either by inhibiting or activating them. The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Various piperidine derivatives have demonstrated significant enzyme-inhibiting properties in vitro. These include the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), tyrosinase, and soluble epoxide hydrolase (sEH). For example, certain 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme linked to inflammatory processes.

Table 2: In Vitro Enzyme Inhibition by Structurally Related Piperidine Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Piperidine Sulfonamide Derivative | Acetylcholinesterase (AChE) | Not specified, but activity noted |

| Piperidine Sulfonamide Derivative | Butyrylcholinesterase (BuChE) | Not specified, but activity noted |

| Piperazine (B1678402)/Piperidine Amide | Tyrosinase | pIC₅₀ of 4.99 |

IC₅₀ values indicate the concentration required for 50% inhibition. pIC₅₀ is the negative log of the IC₅₀ value. Data is for related compounds.

Investigational Therapeutic Areas and In Vitro Activity Profiles

Based on the general principles of receptor and enzyme modulation, the therapeutic potential of 4-(Piperidin-2-yl)phenol hydrochloride and its analogs has been explored in several areas, including antimicrobial, anti-inflammatory, and antioxidant applications.

The piperidine nucleus is a key feature in many compounds exhibiting antimicrobial properties. In vitro studies have demonstrated that various piperidine derivatives possess activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species.

The antimicrobial activity is often assessed using methods like the disc diffusion assay, which measures the zone of inhibition around a disc impregnated with the test compound, and broth microdilution, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal activity against species like Candida albicans.

Table 3: In Vitro Antibacterial Activity of Piperidine Derivatives

| Bacterial Strain | Test Compound Class | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Drug |

|---|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Piperidin-4-one Derivative | - | 12.5 | Ampicillin |

Data represents findings for related piperidine compounds.

Table 4: In Vitro Antifungal Activity of Piperidine Derivatives

| Fungal Strain | Test Compound Class | MIC (µg/mL) | Reference Drug |

|---|---|---|---|

| Candida albicans | Piperidin-4-one Derivative | 25 | Terbinafine |

Data represents findings for related piperidine compounds.

Piperidine and piperazine derivatives have been investigated as potential anti-inflammatory agents. Inflammation is a complex biological response, and compounds can interfere with it through various mechanisms, such as inhibiting pro-inflammatory enzymes or modulating signaling pathways.

In vitro and in vivo models are used to screen for anti-inflammatory activity. For example, the inhibition of soluble epoxide hydrolase (sEH) by 2-(piperidin-4-yl)acetamides is a targeted approach to reducing inflammation. Other studies have used models like carrageenan-induced paw edema to demonstrate the anti-inflammatory effects of piperazine derivatives, which were found to reduce both cell migration and protein exudation associated with the inflammatory response.

The phenol (B47542) group in this compound is a key structural feature associated with antioxidant activity. Phenolic compounds can neutralize harmful free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single-Electron Transfer, SET) to stabilize the radical species.

The antioxidant potential of piperidine-containing compounds is frequently evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow. Numerous studies have confirmed that piperidine derivatives can effectively scavenge free radicals, with their efficacy often dependent on the specific substitutions on the piperidine and any associated aromatic rings.

Table 5: DPPH Free Radical Scavenging Activity of Related Piperidine Compounds

| Compound Class | Scavenging Activity Metric | Value |

|---|---|---|

| Phenothiazine/Piperidine Hybrid | EC₅₀ (µmol/µmol of DPPH) | 0.082 ± 0.007 |

EC₅₀ is the effective concentration required to scavenge 50% of DPPH radicals. Data is for related compounds containing a piperidine moiety.

Analgesic Modulations

While direct in vitro analgesic studies on this compound are not extensively documented, research on structurally related piperidine derivatives points towards potential mechanisms of action. The analgesic properties of many piperidine-containing compounds are often attributed to their interaction with opioid receptors. In vitro radioligand binding assays are a primary tool for determining the affinity and selectivity of compounds for different opioid receptor subtypes (μ, δ, and κ). For instance, studies on novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series have utilized such assays to evaluate their potency and selectivity at delta- versus mu-opioid receptors nih.gov. The intrinsic G-protein-activating efficacy of these analogues is further tested in [35S]GTPγS-binding assays, providing insights into their functional activity as agonists or antagonists nih.gov.

Furthermore, the transient receptor potential ankyrin 1 (TRPA1) channel, a known sensor for irritants and a therapeutic target for pain, can be modulated by piperidine carboxamides. These compounds have been identified as potent, noncovalent agonists of human TRPA1, suggesting that piperidine-containing molecules can influence nociceptive pathways through mechanisms other than opioid receptor interaction pnas.orgnih.govnih.gov.

Antiepileptic Properties

The anticonvulsant potential of piperidine derivatives has been explored through various in vitro models. A key mechanism implicated in epilepsy is the dysfunction of voltage-gated sodium channels. In vitro patch-clamp electrophysiology techniques are employed to screen compounds for their inhibitory action on different human voltage-gated sodium channel isoforms, such as Nav 1.3, Nav 1.4, Nav 1.5, and Nav 1.7. Research on piperazine derivatives, which share structural similarities with piperidines, has identified compounds with modest but selective inhibitory activity against the Nav 1.3 channel isoform, suggesting a potential avenue for anticonvulsant action researchgate.net.

Another significant target in epilepsy research is the GABAergic system. The modulation of GABA-induced chloride currents (IGABA) by piperine, a naturally occurring piperidine alkaloid, has been studied using the two-microelectrode-voltage-clamp technique in Xenopus laevis oocytes expressing different GABAA receptor subtypes nih.gov. These studies reveal that piperine can act as a positive allosteric modulator of GABAA receptors, a mechanism shared by many established antiepileptic drugs nih.govmdpi.comresearchgate.netnih.gov. The potentiation of GABAergic neurotransmission leads to neuronal inhibition, which can counteract the excessive neuronal excitation characteristic of seizures.

Anxiolytic and Sedative Effects

The anxiolytic and sedative properties of compounds are often linked to their interaction with the GABAA receptor. In vitro studies on piperine and its analogues have demonstrated their ability to modulate GABAA receptors, which is a hallmark of anxiolytic and sedative drugs nih.govmdpi.comresearchgate.netnih.gov. The potentiation of GABA-induced chloride currents by these compounds suggests a mechanism that enhances inhibitory neurotransmission in the central nervous system, leading to a calming and sleep-promoting effect. The fact that these effects are not antagonized by flumazenil, a benzodiazepine site antagonist, indicates that these piperidine derivatives may act at a novel binding site on the GABAA receptor complex mdpi.com.

The following table summarizes the in vitro modulatory effects of piperine on different GABAA receptor subtypes, highlighting its broad-spectrum activity.

| GABAA Receptor Subtype | EC50 (µM) for IGABA Modulation |

| α₁β₂ | 52 |

| α₂β₂ | 42.8 ± 7.6 |

| α₃β₂ | 59.6 ± 12.3 |

| α₅β₂ | - |

| α₁β₃ | - |

| α₁β₁ | - |

| Data derived from studies on piperine. |

Antimalarial Activity of Piperidine Analogues

A significant body of in vitro research has focused on the antimalarial properties of piperidine analogues. Numerous studies have demonstrated the potent activity of 1,4-disubstituted piperidine derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum nih.govresearchgate.net. The in vitro antimalarial activity is typically assessed using assays that measure the inhibition of parasite growth, with IC50 (half-maximal inhibitory concentration) values being a key metric of potency.

For example, a library of 1,4-disubstituted piperidine derivatives was evaluated, and several compounds exhibited activities in the nanomolar range, comparable to the standard antimalarial drug chloroquine nih.gov. Similarly, another study reported on new 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives with a piperidine moiety showing sub-micromolar to micromolar antimalarial activity against P. falciparum strains W2 and 3D7 mdpi.com. The table below presents the in vitro antimalarial activity of selected 1,4-disubstituted piperidine derivatives.

| Compound | IC50 (nM) vs. 3D7 | IC50 (nM) vs. W2 |

| 12a | - | 11.06 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| 14d | 14.85 | - |

| 6b | 17.42 | - |

| Chloroquine | 22.38 | 134.12 |

| Data from a study on 1,4-disubstituted piperidine derivatives. nih.gov |

Another series of small molecules derived from ethyl-4-oxo-1-piperidine carboxyl and 1,4-dioxa-8-azaspiro mdpi.comresearchgate.netdecane also demonstrated potent antimalarial activity against P. falciparum strains 3D7 and W2 arkat-usa.org.

Anti-HIV Activity of Piperidine Analogues

Piperidine-containing compounds have emerged as a promising class of anti-HIV agents, primarily targeting the HIV reverse transcriptase (RT) enzyme. In vitro assays are crucial for determining the efficacy of these compounds in inhibiting viral replication. The anti-HIV activity is often expressed as the EC50 (half-maximal effective concentration), which is the concentration of the drug that inhibits 50% of viral replication in cell culture.

One strategy in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves the incorporation of a piperidine-substituted thiophene[2,3-d]pyrimidine core. This modification has been shown to result in hydrogen-bond interactions with the backbone of the Lys101 residue of the RT enzyme, contributing to potent anti-HIV-1 activity at nanomolar concentrations nih.gov.

Another approach involves the development of small-molecule CD4 mimetics based on the piperidine scaffold. These compounds engage the HIV envelope glycoprotein gp120 within the Phe43 cavity, mimicking the natural ligand CD4 and inhibiting viral entry biorxiv.org. Structure-based design has led to piperidine analogues with improved activity to inhibit the infection of difficult-to-neutralize tier-2 viruses biorxiv.org. The table below shows the in vitro anti-HIV-1 activity of selected piperidine-substituted thiophene[2,3-d]pyrimidine derivatives.

| Compound | Anti-HIV-1 Activity (EC50 in nM) |

| Compound 6 | Potent activity at nanomolar concentration |

| ETR | Reference drug |

| Data from a study on piperidine-substituted thiophene[2,3-d]pyrimidine derivatives. nih.gov |

Neuroprotective Pathways and Related Compounds

The neuroprotective potential of phenolic compounds, a class to which 4-(Piperidin-2-yl)phenol belongs, has been extensively investigated in vitro. Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Phenolic compounds are known to possess antioxidant properties that can mitigate this damage. In vitro studies using neuronal cell lines, such as HT-22 cells, are used to assess the neuroprotective effects of these compounds against oxidative glutamate toxicity and other insults nih.gov.

Procyanidins, which are natural phenolic compounds, have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway and alleviating oxidative damage in both in vitro and in vivo models mdpi.com. This pathway is a major cellular defense mechanism against oxidative stress. Furthermore, studies on indole-based phenolic compounds have demonstrated their ability to reduce reactive oxygen species (ROS) production and mitigate cytotoxicity induced by amyloid-β peptides in neuroblastoma cells, suggesting a multi-faceted neuroprotective action that includes antioxidant and anti-aggregation properties mdpi.com. The neuroprotective activity of phenylenediamine derivatives, which share some structural features with phenolic piperidines, has been shown to be independent of a direct antioxidant pathway at nanomolar concentrations, suggesting alternative mechanisms of action nih.gov.

Specific Molecular Target Identification (In Vitro Assays)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound and its analogues, several in vitro techniques can be employed for this purpose.

As discussed in the context of analgesic modulations, radioligand binding assays are a standard method to determine the affinity of a compound for specific receptors, such as opioid receptors nih.gov. The displacement of a radiolabeled ligand from its receptor by the test compound provides a quantitative measure of binding affinity (Ki).

For compounds with potential anticonvulsant and anxiolytic activity, in vitro electrophysiological assays on expressed ion channels and receptors are invaluable. The modulation of voltage-gated sodium channels or GABAA receptors can be directly observed and quantified using patch-clamp techniques on cells expressing these specific targets researchgate.netnih.gov.

In the realm of anti-HIV research, enzyme inhibition assays are used to directly measure the inhibition of HIV reverse transcriptase activity by piperidine derivatives nih.govmdpi.com. These assays provide IC50 values that quantify the potency of the compounds as enzyme inhibitors.

Molecular docking studies offer an in silico approach to predict the binding modes and affinities of a compound to its potential targets. By simulating the interaction between the ligand and the three-dimensional structure of a protein, researchers can gain insights into the key interactions that drive binding and activity mdpi.commdpi.com. For instance, docking studies have been used to investigate the binding of fentanyl and its analogs to the μ-opioid receptor, providing a detailed understanding of the structure-activity relationships chemrxiv.org.

While specific molecular target identification for this compound through dedicated in vitro assays is not yet widely published, the research on related compounds provides a strong foundation for future investigations into its precise mechanisms of action.

Dopamine (B1211576) Receptor Subtype Interactions (D1-D5, D2)

No specific in vitro studies detailing the binding affinities or functional activities of this compound at dopamine receptor subtypes D1 through D5, including the D2 receptor, were identified. While the broader class of phenylpiperidine and phenylpiperazine compounds has been investigated for dopamine receptor activity, with some analogues showing affinity for D2 and D3 receptors, data directly pertaining to this compound is not available in the reviewed literature. nih.govresearchgate.netgu.se

Opioid Receptor Agonism and Antagonism (Delta, Mu, Kappa Opioid Receptors)

There is a lack of specific in vitro pharmacological data characterizing the agonist or antagonist activity of this compound at the delta (δ), mu (μ), and kappa (κ) opioid receptors. The phenylpiperidine scaffold is a core structure in many well-characterized opioid receptor ligands, particularly potent agonists at the mu-opioid receptor. nih.govmdpi.compainphysicianjournal.com However, specific binding affinity (Ki) or functional assay data (EC50, Ke) for this compound at these receptors could not be located. Research on other piperidine-containing molecules has shown that modifications can lead to a range of activities, including agonism and antagonism at various opioid receptors, but this cannot be directly extrapolated to the subject compound. nih.govnih.govresearchgate.net

Adrenergic Receptor Binding (Alpha and Beta Adrenergic Receptors)

Specific in vitro data on the binding profile of this compound at alpha (α) and beta (β) adrenergic receptors are not present in the available scientific literature. While some ligands with piperidine or piperazine structures show cross-reactivity with adrenergic receptors, no studies have been published that specifically quantify the affinity of this compound for these targets. nih.govnih.govembopress.orgmdpi.com

Serotonin (B10506) Receptor Interactions

No dedicated in vitro studies were found that characterized the interaction of this compound with various serotonin (5-HT) receptor subtypes. The 4-phenylpiperidine structure is a component of ligands that have been explored for activity at serotonin receptors, such as 5-HT2C positive allosteric modulators. nih.govnih.govmdpi.comacs.org Despite this, specific binding or functional data for this compound remain uncharacterized in the public domain.

Histamine H1 Receptor Binding

In vitro data describing the binding affinity or functional activity of this compound at the histamine H1 receptor could not be identified. Research on other complex piperidine-containing molecules has explored interactions with the H1 receptor, but this information is not specific to the compound . acs.orgnih.govuni-regensburg.denih.gov

Presynaptic Choline Transporter (CHT) Inhibition

There are no available in vitro studies that have evaluated the potential inhibitory activity of this compound on the presynaptic choline transporter (CHT). While novel inhibitors of CHT have been identified through high-throughput screening, the profile of this compound in this regard has not been reported. nih.govscbt.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The potential for this compound to act as an inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has not been investigated in any published in vitro studies. The discovery of NAPE-PLD inhibitors is an active area of research, but data specific to this compound is currently absent from the scientific literature. vanderbilt.eduresearchgate.netresearchgate.netnih.govrsc.org

Compound Reference Table

As no specific research findings or related compounds were discussed in detail in the article, a compound table has not been generated.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is an enzyme that belongs to the sirtuin family of NAD+-dependent protein deacylases. nih.gov It is primarily located in the cytoplasm and is involved in various cellular processes, including the regulation of cell cycle, metabolism, and genomic stability. nih.gov Due to its role in diverse biological functions, SIRT2 has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. nih.gov

A wide range of small-molecule inhibitors targeting SIRT2 have been developed and studied. These inhibitors are crucial tools for investigating the complex functions of the enzyme and hold potential for future therapeutic applications. nih.gov While numerous compounds, including those with heterocyclic rings, have been explored for SIRT2 inhibition, specific in-vitro data detailing the direct inhibitory activity of this compound against SIRT2 is not extensively documented in current research literature. mdpi.comnih.govmdpi.comaging-us.com Further investigation is required to characterize its potential interaction with and inhibitory potency against the SIRT2 enzyme.

1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA) Inhibition in Mycobacterium tuberculosis

The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, known as MenA, is a critical component in the menaquinone (Vitamin K2) biosynthetic pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net This pathway is essential for the electron transport chain, which generates the energy required for the bacterium's survival, particularly under the low-oxygen conditions found within infected granulomas. nih.gov As this pathway is absent in humans, MenA has been validated as a promising target for the development of new antitubercular drugs. nih.govresearchgate.net